molecular formula C8H16O B6155269 5,5-DIMETHYLHEXANAL CAS No. 55320-58-6

5,5-DIMETHYLHEXANAL

Cat. No. B6155269
CAS RN: 55320-58-6
M. Wt: 128.2
InChI Key:
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Description

5,5-Dimethylhexanal (DMA) is a volatile organic compound (VOC) found in many food products, cosmetics, and other consumer products. It is a saturated aliphatic aldehyde with a strong odor that has been used in the food industry as a flavoring agent and preservative. DMA has also been studied for its potential applications in the medical and industrial fields.

Scientific Research Applications

5,5-DIMETHYLHEXANAL has been studied for its potential applications in the medical and industrial fields. In the medical field, it has been studied for its potential use as an antimicrobial agent, as a flavor enhancer, and as an adjuvant to vaccines. In the industrial field, it has been studied for its potential use as a corrosion inhibitor, as a plasticizer, and as a solvent.

Mechanism of Action

The mechanism of action of 5,5-DIMETHYLHEXANAL is not completely understood, but several studies have suggested that it may act as an antimicrobial agent by disrupting the cell membrane of microorganisms and inhibiting their growth. It may also act as a flavor enhancer by stimulating the release of neurotransmitters in the brain, which can lead to a pleasant flavor experience. Additionally, this compound has been shown to act as an adjuvant to vaccines by enhancing the immune response to the vaccine.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects on the body. In animals, it has been shown to reduce inflammation and oxidative stress, and it has also been shown to have an anti-tumor effect. Additionally, it has been shown to have an effect on the nervous system, as it has been shown to reduce anxiety and improve cognitive performance.

Advantages and Limitations for Lab Experiments

The main advantage of using 5,5-DIMETHYLHEXANAL in laboratory experiments is its low cost and availability. Additionally, it is relatively easy to synthesize, and it is non-toxic and safe to handle. However, there are some limitations to using this compound in laboratory experiments, such as its volatility, which can lead to sample loss and contamination. Additionally, it is not very soluble in water, which can limit its use in aqueous solutions.

Future Directions

There are several potential future directions for 5,5-DIMETHYLHEXANAL research. One potential direction is to further explore its potential use as an antimicrobial agent, as well as its potential use as a flavor enhancer and adjuvant to vaccines. Additionally, further research could be conducted to explore its potential use as a corrosion inhibitor, plasticizer, and solvent. Finally, further research could be conducted to explore its biochemical and physiological effects on the body, as well as its potential therapeutic applications.

Synthesis Methods

5,5-DIMETHYLHEXANAL is synthesized from 5-methylhexan-2-one, which is obtained by the oxidation of 5-methylhexane. The oxidation of 5-methylhexane is typically achieved with aqueous hydrogen peroxide in the presence of a base catalyst such as sodium hydroxide. The resulting 5-methylhexan-2-one is then subjected to a reaction with formaldehyde to yield this compound. This reaction is typically performed in the presence of an acid catalyst such as sulfuric acid, hydrochloric acid, or p-toluenesulfonic acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 5,5-DIMETHYLHEXANAL can be achieved through a multi-step process involving the oxidation of a suitable starting material.", "Starting Materials": [ "2-methylpentane", "Sodium dichromate", "Sulfuric acid", "Sodium chloride", "Sodium bicarbonate", "Anhydrous magnesium sulfate", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: Oxidation of 2-methylpentane with sodium dichromate and sulfuric acid to form 5,5-dimethylhexanoic acid", "Step 2: Conversion of 5,5-dimethylhexanoic acid to its corresponding acid chloride using thionyl chloride", "Step 3: Reaction of the acid chloride with methanol in the presence of a base to form the corresponding methyl ester", "Step 4: Hydrolysis of the methyl ester using hydrochloric acid to form 5,5-DIMETHYLHEXANAL", "Step 5: Purification of the product using sodium chloride, sodium bicarbonate, and anhydrous magnesium sulfate" ] }

CAS RN

55320-58-6

Molecular Formula

C8H16O

Molecular Weight

128.2

Purity

95

Origin of Product

United States

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